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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of theoretical models for krypton's interatomic

potentials, supported by experimental data. Understanding these potentials is crucial for

accurate simulations in fields ranging from materials science to drug development, where

krypton's interactions with other molecules can be of significant interest. This document

summarizes key quantitative data, details experimental methodologies, and visualizes the

validation process to aid in the selection and application of these theoretical models.

Comparison of Theoretical Models vs. Experimental
Data
The validation of a theoretical interatomic potential model relies on its ability to accurately

reproduce a range of experimentally determined properties. Below is a summary of how

several prominent models for krypton compare against key experimental data.
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Theoretical
Model

Experimental
Property

Experimental
Value

Predicted
Value

Reference

Lennard-Jones

(LJ)

Equation of State

(at high density)
~24 GPa

~32 GPa (8 GPa

upshift)
[1]

Melting

Temperature

(Low Pressure)

Good agreement Good agreement [1]

Supercritical

Structure (g(r))
-

Overstructured

liquid
[2]

Machine-

Learned (ML) 2-

Body (2B)

Equation of State

(up to 35 GPa)
Good agreement Good agreement [1]

Melting

Temperature

Slightly higher

than

experimental

- [1]

Machine-

Learned (ML) 2-

Body + 3-Body

(2B+3B)

Equation of State

(up to 35 GPa)
Good agreement Good agreement [1]

Melting

Temperature

Close to

experimental

result

Lower than 2B

potential
[1]

Ab initio

(CCSD(T))

Potential Well

Depth
-

200.88 K (±0.51

K)
[1][3]

Second Virial

Coefficient
Good agreement Good agreement [3][4]

Viscosity and

Thermal

Conductivity

Highly accurate

agreement

Highly accurate

agreement
[3]

Morse-Spline-

van der Waals

Differential

Collision Cross

Best fit to data - [5]
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(MSV) Section

Second Virial

Coefficients
Good agreement Good agreement [5]

exp-6 Potential
Transport

Properties

Good

reproduction of

data

- [6]

Crystal

Properties &

Second Virial

Coefficient

Large

discrepancy
- [6]

Experimental Protocols
The experimental validation of krypton's interatomic potentials involves a variety of

sophisticated techniques. Below are detailed methodologies for some of the key experiments

cited.

2.1. Neutron Scattering for Supercritical Krypton Structure

Objective: To determine the pair distribution function, g(r), which describes the spatial

arrangement of atoms, and to derive an effective interatomic potential.

Apparatus: SANDALS diffraction instrument at the ISIS Pulsed Neutron Source.

Sample Preparation: Research grade (99.999%) krypton gas is loaded into a TiZr can. The

pressure is controlled and monitored using a pressure intensifier.

Data Collection: Neutron scattering is performed on the krypton sample at a constant

temperature (e.g., 310 K) across a range of pressures. The wide range of momentum

transfers (Q) accessible with neutron scattering is crucial for obtaining accurate structural

information.

Data Analysis (Empirical Potential Structure Refinement - EPSR):

A simulation box containing a large number of krypton atoms (e.g., 5000) is created.
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An initial interatomic potential, often a Lennard-Jones potential fitted to equation of state

data, is used.

A Monte Carlo simulation is run to generate a model structure and its corresponding

structure factor, Scalc(q).

The difference between the calculated structure factor, Scalc(q), and the experimentally

measured S(q) is minimized by iteratively adjusting the interatomic potential parameters in

another Monte Carlo process.

This self-consistent refinement yields both the structure (in the form of g(r)) and an

effective pairwise interatomic potential that best reproduces the experimental data.[2]

2.2. Differential Collision Cross-Section Measurements

Objective: To probe the repulsive wall and the well region of the interatomic potential by

scattering a beam of krypton atoms off another krypton target.

Apparatus: A molecular beam scattering apparatus.

Methodology:

Supersonic nozzle beams of krypton are generated and collimated.

The beams are crossed at a 90° angle in a scattering chamber.

The angular distribution of the scattered krypton atoms is measured.

The resulting differential collision cross-section data is then fitted using a flexible analytical

potential form, such as the Morse-Spline-van der Waals (MSV) potential, to determine the

potential parameters that best describe the measurements.[5][7]

2.3. Ab initio Quantum Chemical Calculations

Objective: To compute the interatomic potential energy curve from first principles, without

fitting to experimental data.

Methodology (Coupled-Cluster Theory):
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The interaction energy between two krypton atoms is calculated at a series of discrete

interatomic separations (e.g., 36 points from 2.2 Å to 15 Å).[1][3]

A high-level quantum chemical method, such as Coupled-Cluster with Single, Double, and

perturbative Triple excitations (CCSD(T)), is employed.[1][3]

Large, augmented correlation-consistent basis sets (e.g., t-aug-cc-pV5Z, t-aug-cc-pV6Z)

with mid-bond functions are used to approach the complete basis set limit.[1][3]

Corrections for higher-order coupled-cluster terms (up to full quadruple excitations), core-

core and core-valence correlation effects, and relativistic effects (both scalar relativistic

and full four-component computations) are included to achieve high accuracy.[3]

An analytical pair potential function is then fitted to the calculated interaction energies.[1]

[3]

2.4. Shock Compression Experiments

Objective: To validate the equation of state predicted by theoretical models under extreme

pressures and temperatures.

Apparatus: Sandia's Z machine, which uses magnetically accelerated flyer plates.

Methodology:

Liquid krypton is shock compressed to very high pressures (e.g., up to 850 GPa).

The resulting states (pressure, density, temperature) are measured.

These experimental data points are then compared with the equation of state derived from

theoretical models, such as those based on Density Functional Theory (DFT).[8]

Visualizing the Validation Workflow and Model
Construction
The following diagrams illustrate the logical flow of validating theoretical models and the

process of constructing an ab initio potential.
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Caption: Workflow for validating theoretical interatomic potentials.
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Quantum Chemistry Calculations
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Caption: Logical steps in constructing an ab initio interatomic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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